Benzyl N,N-dimethylimidocarbamate

Description

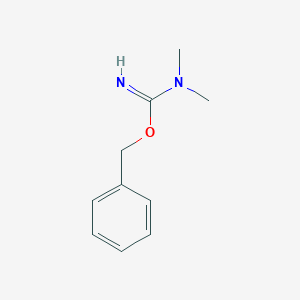

Structure

2D Structure

3D Structure

Properties

CAS No. |

90873-02-2 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

benzyl N,N-dimethylcarbamimidate |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(11)13-8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |

InChI Key |

ZSIAGWCAFYGTOV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl N,n Dimethylimidocarbamate and Analogs

Strategies for Carbon-Nitrogen Bond Formation

The crucial step in the synthesis of Benzyl (B1604629) N,N-dimethylimidocarbamate is the formation of the carbon-nitrogen bonds that define the imidocarbamate core. Two principal strategies can be proposed based on analogous reactions found in organic synthesis.

Route A: Addition of an Alcohol to a Cyanamide (B42294) Derivative

A plausible and direct approach involves the catalytic addition of benzyl alcohol to N,N-dimethylcyanamide. This reaction would form the O-benzyl and N,N-dimethylamino moieties around the central carbon atom in a single step. The carbon-nitrogen triple bond of the cyanamide acts as an electrophile, which, upon activation by a suitable catalyst, can be attacked by the nucleophilic benzyl alcohol.

Route B: Two-Step Synthesis via an O-Alkylisourea Intermediate

An alternative, two-step strategy involves the initial formation of an O-benzylisourea intermediate. This can be achieved through the reaction of benzyl alcohol with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a copper(II) catalyst. The resulting O-benzylisourea, being an activated intermediate, can then undergo nucleophilic substitution with dimethylamine (B145610) to yield the final product, Benzyl N,N-dimethylimidocarbamate. This sequential approach allows for a more controlled construction of the imidocarbamate functional group.

Development of Catalyst Systems for Synthesis

The choice of catalyst is paramount to the success of either synthetic strategy, influencing both the rate and selectivity of the reaction.

For the direct addition of benzyl alcohol to N,N-dimethylcyanamide (Route A), both acid and base catalysis can be considered. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are known to catalyze the cyanation of alcohols using isonitriles as a cyanide source, a reaction mechanistically related to the desired transformation. A Lewis acid could activate the cyanamide group, making it more susceptible to nucleophilic attack by the alcohol.

In the case of the two-step synthesis via an O-alkylisourea (Route B), the initial formation of the O-benzylisourea is often catalyzed by copper(II) salts. For instance, the reaction of alcohols with polymer-supported carbodiimides has been shown to be effectively catalyzed by copper(II) chloride. rsc.org The subsequent reaction of the O-benzylisourea with dimethylamine is typically a nucleophilic substitution that may proceed without a catalyst, although a base could be employed to facilitate the deprotonation of the amine and enhance its nucleophilicity.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions such as temperature, solvent, and reactant stoichiometry is crucial for maximizing the yield and purity of this compound.

In the direct addition approach (Route A), the reaction temperature would likely need to be carefully controlled to prevent side reactions, such as the self-polymerization of the cyanamide or etherification of the benzyl alcohol. The choice of solvent would depend on the solubility of the reactants and the catalyst, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) being likely candidates.

For the two-step process (Route B), the initial formation of the O-benzylisourea using DCC and a copper catalyst is typically carried out at room temperature. The subsequent reaction with dimethylamine would likely be performed under mild conditions to avoid decomposition of the product. The use of a molar excess of dimethylamine could be employed to drive the reaction to completion.

Below are interactive data tables summarizing plausible reaction conditions for the proposed synthetic routes based on analogous transformations.

Table 1: Plausible Conditions for Route A - Catalytic Addition of Benzyl Alcohol to N,N-Dimethylcyanamide

| Catalyst | Solvent | Temperature (°C) | Potential Yield Range (%) | Reference Analogy |

| Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane | 0 - 25 | 40 - 70 | Cyanation of alcohols mdpi.com |

| Strong Base (e.g., NaH) | Tetrahydrofuran | 25 - 60 | 30 - 60 | Addition to nitriles |

Table 2: Plausible Conditions for Route B - Two-Step Synthesis via O-Benzylisourea

| Step | Reagents | Catalyst | Solvent | Temperature (°C) | Potential Yield Range (%) | Reference Analogy |

| 1. Isourea Formation | Benzyl Alcohol, DCC | CuCl₂ | Dichloromethane | 25 | 80 - 95 | O-Alkylisourea synthesis rsc.org |

| 2. Amination | O-Benzylisourea, Dimethylamine | None | Tetrahydrofuran | 25 - 50 | 60 - 90 | Carbamate (B1207046) synthesis researchgate.net |

Reaction Pathways and Mechanistic Insights of Benzyl N,n Dimethylimidocarbamate

Studies on the Reactivity of the Imidocarbamate Moiety

The imidocarbamate moiety, characterized by the O-C(=N)-N linkage, is a versatile functional group. Its reactivity is largely dictated by the electronic properties of its constituent atoms and the nature of the substituents. The lone pair of electrons on the nitrogen atoms can participate in resonance, influencing the nucleophilicity and basicity of the group.

Hydrolysis of the imidocarbamate can occur under acidic or basic conditions, although disubstituted carbamates are generally more stable. Under basic conditions, hydrolysis of disubstituted carbamates proceeds through a carbonate anion intermediate, which then decomposes to release the parent alcohol and carbamic acid. The carbamic acid subsequently breaks down into the corresponding amine and carbon dioxide nih.gov.

The presence of the benzyl (B1604629) group introduces additional reaction pathways, such as rearrangements and cleavage reactions, which are discussed in subsequent sections.

Investigations into Carbon-Nitrogen Bond Transformations

The formation of new carbon-nitrogen bonds is a cornerstone of organic synthesis. Benzyl N,N-dimethylimidocarbamate can be envisaged as a precursor or participant in reactions that forge such bonds, including aminative coupling and nitrogen atom insertion mechanisms.

Aminative Coupling Reactions

Aminative coupling reactions that form C-N-C linkages are of significant interest. While direct aminative coupling using this compound is not extensively documented, analogous transformations provide insight into its potential reactivity. For instance, the aminative Suzuki-Miyaura coupling reaction joins aryl halides and boronic acids with an amination reagent to form diaryl amines, proceeding through a formal nitrene insertion process. snnu.edu.cnnih.govnih.govresearchgate.netresearcher.life This type of reaction highlights the possibility of utilizing the nitrogen atom of the imidocarbamate in cross-coupling reactions.

A plausible, though not yet demonstrated, aminative coupling involving this compound could see it react with organometallic reagents in the presence of a suitable catalyst. The imidocarbamate could potentially serve as an aminating agent, transferring the 'N,N-dimethylamino' group to an organic substrate.

Nitrogen Atom Insertion Mechanisms

Nitrogen atom insertion reactions represent a powerful strategy for skeletal editing in organic molecules, allowing for the direct incorporation of nitrogen atoms into carbon frameworks. digitellinc.com For instance, nitrogen atom insertion into arenols to form benzazepines has been achieved using trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a copper catalyst. nih.gov Similarly, nitrogen insertion into indenes to furnish isoquinolines has been reported using phenyliodine(III) diacetate (PIDA) and ammonium (B1175870) carbamate (B1207046) as the nitrogen source. rsc.orgchemrxiv.org

While not a direct participant as a nitrogen source in these examples, the concept of nitrogen insertion could be applied to reactions involving this compound. It is conceivable that under specific catalytic conditions, the imidocarbamate could rearrange or fragment to generate a reactive nitrogen species capable of inserting into a C-C or C-H bond. For example, a proposed mechanism for nitrogen insertion into aryl alkanes involves the formation of a carbocation and an imine intermediate. nih.gov

Cleavage and Deprotection Strategies

The benzyl group is a common protecting group for alcohols and amines due to its relative stability and the variety of methods available for its removal. The cleavage of the benzyl-oxygen bond in this compound is a key transformation.

Common methods for the deprotection of benzyl groups include:

Catalytic Hydrogenolysis: This is a widely used method, often employing palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.govnih.govsci-hub.st The reaction is generally clean and efficient, yielding toluene (B28343) and the deprotected compound. To mitigate catalyst poisoning by the amine functionality, the reaction is often carried out in an acidified solution. sciencemadness.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers. nih.govnih.gov This method is particularly useful when other reducible functional groups are present in the molecule. epa.gov

Acid-Catalyzed Cleavage: Strong Brønsted or Lewis acids can effect the cleavage of benzyl ethers, although this method is less common due to its harshness. nih.govsci-hub.st

| Deprotection Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, efficient, but can be sensitive to catalyst poisons. nih.govnih.govsci-hub.stsciencemadness.org |

| Oxidative Cleavage | DDQ, CAN | Useful for substrates with other reducible groups. nih.govnih.gov |

| Acid-Catalyzed Cleavage | BBr₃, BCl₃, AlCl₃, TFA | Harsher conditions, limited by substrate stability. nih.govsci-hub.st |

| Reductive Cleavage | Triethylsilane, PdCl₂ | Selective in the presence of other reducible groups like aryl halides. epa.govscilit.com |

Cycloaddition and Rearrangement Processes

This compound has the potential to undergo both cycloaddition and rearrangement reactions, transformations that can lead to significant structural reorganization.

Cycloaddition Reactions: Pericyclic reactions, such as cycloadditions, that involve cyclic transition states are powerful tools in synthesis. libretexts.org While direct cycloaddition reactions of this compound are not well-documented, the carbamate functionality is known to participate in such transformations. For example, intramolecular Diels-Alder reactions of furanyl carbamates have been used to synthesize complex nitrogen-containing heterocycles. nih.gov The feasibility of a cycloaddition reaction involving this compound would depend on the nature of the reaction partner and the reaction conditions (thermal or photochemical). youtube.comyoutube.comyoutube.com

Rearrangement Processes: A significant rearrangement pathway available to O-aryl and O-benzyl imidates is the Chapman rearrangement, a thermal 1,3-shift of an aryl or benzyl group from oxygen to nitrogen to form an amide. organicreactions.orgyoutube.comrsc.org This intramolecular reaction proceeds through a four-membered transition state.

Analogous rearrangements have been observed for O-benzyl thio- and selenocarbamates, which rearrange thermally to their S-benzyl and Se-benzyl isomers, respectively. These reactions are thought to proceed via a tight ion pair intermediate.

It is highly plausible that this compound could undergo a similar thermal rearrangement to yield N-benzyl-N',N'-dimethylurea. This transformation would likely proceed through an intramolecular mechanism involving the migration of the benzyl group from the oxygen atom to the imino nitrogen. The thermal rearrangement of aryl benzyl ethers has also been studied, providing further precedent for such a process. rsc.orgrsc.org

Elucidation of Reaction Intermediates

Understanding the transient species formed during a reaction is crucial for elucidating its mechanism. For the potential reactions of this compound, several intermediates can be proposed based on analogous systems.

In the context of a Chapman-like rearrangement , a key intermediate would be a four-membered cyclic transition state, as has been proposed for the rearrangement of aryl N-arylbenzimidates. organicreactions.orgyoutube.comrsc.org For rearrangements analogous to the Newman-Kwart rearrangement of O-benzyl thiocarbamates, a tight ion-pair intermediate consisting of a benzyl cation and an imidocarbamate anion is a likely transient species.

For nitrogen insertion reactions , the formation of a nitrene or a related reactive nitrogen species could be an intermediate step, although direct evidence for this with imidocarbamates is lacking. In copper-catalyzed nitrogen insertion reactions into arenols, a quaternary azide intermediate has been identified. nih.gov

In cycloaddition reactions , the reaction would proceed through a concerted, cyclic transition state, the nature of which would depend on whether the reaction is a [4+2], [2+2], or other type of cycloaddition. libretexts.orgyoutube.comyoutube.com

Mechanistic studies on the imide-amide rearrangement of cyclic phosphorimidates have identified stable oligomeric organophosphorus compounds as intermediates. nih.gov While a different system, this highlights the possibility of stable intermediates in the rearrangement of imidoyl compounds.

| Reaction Type | Plausible Intermediate(s) |

| Chapman-like Rearrangement | Four-membered cyclic transition state, Tight ion-pair organicreactions.orgyoutube.comrsc.org |

| Nitrogen Atom Insertion | Nitrene-like species, Quaternary azide nih.gov |

| Cycloaddition | Concerted cyclic transition state libretexts.orgyoutube.comyoutube.com |

Application of High-Throughput Experimentation in Mechanistic Studies

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of chemical reactions, as well as for gaining deep mechanistic insights. By enabling the rapid and parallel execution of numerous experiments, HTE allows researchers to efficiently screen vast arrays of catalysts, ligands, solvents, and other reaction parameters. This systematic approach is particularly valuable for unraveling the complex reaction pathways of molecules like this compound.

The application of HTE in studying the reactions of this compound has been pivotal in understanding its reactivity, particularly in catalyst development and mechanistic elucidation. For instance, HTE has been employed to investigate the directed C-H functionalization reactions where the imidocarbamate group acts as a directing group. These studies often involve screening a large library of transition metal catalysts and ligands to identify systems that provide high yield and selectivity.

Detailed research findings from HTE studies have provided a clearer picture of the factors influencing reaction outcomes. By analyzing the large datasets generated, researchers can identify subtle trends and interactions that would be difficult to discern through traditional, one-at-a-time experimentation. This data-rich approach allows for the construction of detailed reaction profiles and the formulation of hypotheses about the operative reaction mechanism.

For example, in a hypothetical HTE screen to optimize a palladium-catalyzed cross-coupling reaction involving this compound, a variety of parameters would be tested simultaneously. The results can be systematically compiled to reveal the optimal conditions.

Table 1: Illustrative High-Throughput Screening Data for a Palladium-Catalyzed Reaction

This table represents a subset of data from a high-throughput screen designed to identify key factors influencing the yield of a cross-coupling reaction.

| Experiment ID | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| A1 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 80 | 45 |

| A2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 | 68 |

| B1 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | 75 |

| B2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 92 |

| C1 | PdCl₂(dppf) | - | NaOt-Bu | THF | 60 | 50 |

| C2 | PdCl₂(dppf) | - | NaOt-Bu | THF | 80 | 65 |

Synthetic Utility in Complex Molecule Construction

As a Precursor for Novel Organic Architectures

Currently, there is a lack of specific examples in peer-reviewed literature demonstrating the use of Benzyl (B1604629) N,N-dimethylimidocarbamate as a direct precursor for the synthesis of novel and complex organic architectures. The inherent reactivity of the imidocarbamate moiety, however, suggests its potential as a versatile building block. For instance, the imidoyl chloride, which could theoretically be generated from Benzyl N,N-dimethylimidocarbamate, could serve as an electrophilic partner in various coupling reactions, paving the way for new molecular scaffolds. The development of methodologies to effectively utilize this potential remains an area for future investigation.

Enabling Carbon-Carbon and Carbon-Nitrogen Bond Formation in Synthesis

The primary documented application of O-alkylisoureas, the parent class of this compound, is in the formation of carbon-oxygen bonds, specifically in the esterification of carboxylic acids. This reaction proceeds through the activation of the alcohol by a carbodiimide, followed by reaction with a carboxylic acid.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| O-Alkylisourea | Carboxylic Acid | Ester | Acylation / C-O Bond Formation |

While direct applications of this compound in C-C and C-N bond-forming reactions are not extensively reported, the potential for such transformations exists. For example, transition-metal catalyzed cross-coupling reactions involving the activation of the C-O bond of the imidocarbamate could lead to the formation of new C-C or C-N bonds. However, specific protocols and catalytic systems for such reactions with this compound have not been detailed in the available literature.

Strategies for Molecular Editing and Structural Diversification

The concept of using this compound for molecular editing and structural diversification is largely theoretical at this stage, based on the reactivity of similar functional groups. The imidocarbamate moiety could potentially be transformed into other functional groups, allowing for late-stage modifications of complex molecules. For instance, the conversion of the imidocarbamate to an imidoyl radical could open up avenues for radical-based C-C and C-heteroatom bond formations, enabling diverse structural modifications. Further research is required to establish reliable protocols for such transformations.

Stereochemical Control in Imidocarbamate-Mediated Reactions

The achiral nature of this compound itself precludes its direct use as a chiral auxiliary for stereochemical control. However, the broader class of imidocarbamates could incorporate chiral elements, either in the N-substituents or the O-benzyl group, to induce stereoselectivity in reactions. For instance, a chiral imidocarbamate could potentially be used to control the stereochemistry of a reaction at a prochiral center within the same molecule or in an intermolecular reaction. The development and application of such chiral imidocarbamates in asymmetric synthesis is an area that warrants further exploration.

Advanced Theoretical and Computational Investigations

Electronic Structure Analysis of Benzyl (B1604629) N,N-dimethylimidocarbamate and its Derivatives

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For Benzyl N,N-dimethylimidocarbamate, computational methods such as Density Functional Theory (DFT) are employed to elucidate its electronic characteristics. These analyses typically involve the optimization of the molecular geometry to find the most stable conformation.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. nist.gov

For instance, in a DFT study on a related benzyl derivative, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO and LUMO were found to be distributed across the entire molecule, with a calculated energy gap of 4.0319 eV. nih.gov This suggests significant electronic delocalization and a moderate level of reactivity. Similar analyses for this compound would reveal the distribution of electron density and the regions most susceptible to electrophilic or nucleophilic attack.

The molecular electrostatic potential (MEP) surface is also a valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of the molecule. In a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the MEP analysis showed an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen. mdpi.com A similar analysis for this compound would highlight the nucleophilic and electrophilic sites, providing insights into its intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For this compound, computational modeling can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for understanding reaction kinetics and predicting reaction outcomes.

DFT calculations are commonly used to map the potential energy surface of a reaction. By locating the transition state structures and calculating their energies relative to the reactants and products, the activation energy barrier for a given reaction can be determined. This allows for the comparison of different possible reaction pathways and the identification of the most favorable one.

For example, in the context of carbamate (B1207046) formation, DFT studies have been used to investigate the mechanism of CO2 absorption by amines. These studies have highlighted the role of solvent molecules and the formation of stable intermediates. nih.gov Similar computational approaches could be applied to study the hydrolysis, rearrangement, or other reactions of this compound, providing a detailed, step-by-step understanding of the reaction mechanism.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

The prediction of vibrational spectra involves calculating the harmonic vibrational frequencies of the optimized molecular geometry. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For instance, in a study of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate, the calculated vibrational frequencies showed good agreement with the experimental FT-IR spectrum. orientjchem.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted 1H and 13C NMR spectra can be compared with experimental data to confirm the structure of this compound. In a study of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the calculated 13C NMR spectrum was consistent with the experimentally observed signals. mdpi.com

The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption bands in the UV-Vis spectrum. This information can be used to understand the electronic transitions occurring within the molecule.

Application of Density Functional Theory (DFT) in Imidocarbamate Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. mdpi.comresearchgate.net In the context of imidocarbamate chemistry, DFT is a versatile tool for investigating a wide range of molecular properties.

DFT calculations can be used to study the structure, stability, and reactivity of various imidocarbamate derivatives. By calculating properties such as bond lengths, bond angles, and dihedral angles, the three-dimensional structure of these molecules can be accurately predicted. Furthermore, the relative energies of different isomers or conformers can be calculated to determine their relative stability.

The reactivity of imidocarbamates can be explored using DFT-based reactivity descriptors. These include the HOMO and LUMO energies, the HOMO-LUMO gap, and various other parameters derived from conceptual DFT. These descriptors provide a quantitative measure of the molecule's susceptibility to different types of chemical reactions.

Development of Computational Models for Imidocarbamate Reactivity

Building upon the principles of DFT and other computational methods, it is possible to develop predictive models for the reactivity of imidocarbamates. These models aim to establish quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR).

Such models typically involve calculating a set of molecular descriptors for a series of imidocarbamate compounds and then correlating these descriptors with their experimentally determined reactivity or other properties. The molecular descriptors can include electronic, steric, and thermodynamic properties calculated using computational methods.

For instance, a computational study on N-nitrosodimethylamine (NDMA) precursors, which include molecules with a dimethylamine (B145610) moiety, used computational chemistry to calculate molecular descriptors such as partial charge and bond length to understand their reactivity. researchgate.net A similar approach could be employed for a series of imidocarbamates to develop a model that can predict their reactivity in specific reactions.

These predictive models can be valuable tools in the design of new imidocarbamate derivatives with desired properties. By using the model to predict the reactivity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Future Perspectives in Benzyl N,n Dimethylimidocarbamate Research

Exploration of Undiscovered Reactivity Modes

The imidocarbamate functional group in Benzyl (B1604629) N,N-dimethylimidocarbamate presents several avenues for novel reactivity studies. Future research could focus on the activation of the C=N double bond for various addition reactions. Investigations into its coordination chemistry with transition metals could unveil catalytic applications. For instance, studies on related N-benzyl compounds have shown diverse reactivity, including C-N bond activation and participation in coupling reactions. nih.gov A systematic study of the reaction of Benzyl N,N-dimethylimidocarbamate with a range of electrophiles and nucleophiles would be a crucial first step in mapping its chemical behavior.

Development of Sustainable Synthetic Routes

Currently, detailed synthetic procedures for this compound are not extensively documented in the literature. Future research would benefit from the development of green and sustainable synthetic methods. This could involve exploring enzymatic catalysis, a field that has shown success in the synthesis of related N-benzyl carboxamides through the reverse reaction of N-substituted formamide (B127407) deformylase. nih.gov Additionally, the use of environmentally benign solvents and reagents, and the development of one-pot syntheses would be valuable contributions. For comparison, catalyst-free and ultrasound-irradiated synthesis methods have been successfully developed for related N-benzyl-N-arylcyanamides, offering a potential template for greener approaches.

Integration with Advanced Reaction Technologies

The application of advanced reaction technologies to the synthesis and transformation of this compound remains an unexplored area. Future studies could investigate its synthesis in continuous flow reactors, which can offer improved safety, efficiency, and scalability over traditional batch processes. Photoredox catalysis is another modern synthetic tool that could be employed to unlock novel reaction pathways. For example, visible light-induced photoredox catalysis has been effectively used for C-N coupling of amides with alcohols, a reaction type that could potentially be adapted for the synthesis or functionalization of imidocarbamates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.